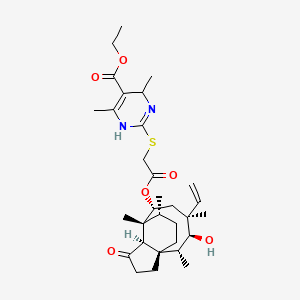
Antibacterial agent 87
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 87 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 87 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the reaction of a primary amine with a carboxylic acid derivative to form an amide bond. This is followed by a series of functional group modifications, including halogenation, nitration, and reduction reactions, to introduce the necessary functional groups that confer antibacterial activity.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of high-pressure and high-temperature conditions to drive the reactions to completion. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Antibacterial agent 87 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens (chlorine, bromine) and alkyl halides, typically under reflux conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
Aplicaciones Científicas De Investigación
Antibacterial agent 87 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of antibacterial action and the development of new antibacterial agents.
Biology: Employed in studies to understand the interactions between antibacterial agents and bacterial cells, including the identification of molecular targets.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Used in the development of antibacterial coatings and materials for medical devices and surfaces to prevent bacterial contamination.
Mecanismo De Acción
Antibacterial agent 87 exerts its effects by targeting specific molecular pathways in bacterial cells. It primarily inhibits the synthesis of bacterial cell walls by binding to key enzymes involved in the process. This leads to the disruption of cell wall integrity, causing bacterial cells to lyse and die. Additionally, this compound interferes with bacterial protein synthesis by binding to ribosomal subunits, preventing the translation of essential proteins.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: A well-known antibacterial agent that also targets bacterial cell wall synthesis but has a different chemical structure.
Tetracycline: An antibacterial agent that inhibits protein synthesis by binding to ribosomal subunits, similar to Antibacterial agent 87.
Ciprofloxacin: A fluoroquinolone that targets bacterial DNA gyrase, differing in its mechanism of action from this compound.
Uniqueness
This compound is unique in its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This dual action makes it highly effective against a broad spectrum of bacterial strains, including those resistant to other antibacterial agents. Its synthetic nature also allows for modifications to enhance its efficacy and reduce potential side effects.
Propiedades
Fórmula molecular |
C31H46N2O6S |
|---|---|
Peso molecular |
574.8 g/mol |
Nombre IUPAC |
ethyl 2-[2-[[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl]oxy]-2-oxoethyl]sulfanyl-4,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H46N2O6S/c1-9-29(7)15-22(30(8)17(3)11-13-31(18(4)26(29)36)14-12-21(34)25(30)31)39-23(35)16-40-28-32-19(5)24(20(6)33-28)27(37)38-10-2/h9,17-19,22,25-26,36H,1,10-16H2,2-8H3,(H,32,33)/t17-,18+,19?,22-,25+,26+,29-,30+,31+/m1/s1 |
Clave InChI |
VNUWPGQHQZGRED-OQRHPSLBSA-N |
SMILES isomérico |
CCOC(=O)C1=C(NC(=NC1C)SCC(=O)O[C@@H]2C[C@@]([C@H]([C@@H]([C@@]34CC[C@H]([C@@]2([C@@H]3C(=O)CC4)C)C)C)O)(C)C=C)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=NC1C)SCC(=O)OC2CC(C(C(C34CCC(C2(C3C(=O)CC4)C)C)C)O)(C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















